A Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: Properties, Reactivity, and Applications for Advanced Research
A Technical Guide to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: Properties, Reactivity, and Applications for Advanced Research
This guide provides an in-depth analysis of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1), a substituted toluene derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of comprehensive experimental data for this specific isomer, this document synthesizes known information and provides expert analysis based on the well-documented properties of its structural isomers and the fundamental principles of chemical reactivity. This approach ensures a scientifically grounded resource for researchers, scientists, and drug development professionals.
Molecular Identification and Physicochemical Properties
1-(Bromomethyl)-2-fluoro-3-nitrobenzene is a poly-functionalized aromatic compound. Its structure incorporates a highly reactive benzylic bromide, an electron-withdrawing nitro group, and a fluorine atom, creating a unique electronic and steric environment that dictates its chemical behavior.
While detailed experimental data for the target compound is not extensively published, its basic properties can be summarized. For a comprehensive understanding, a comparison with its closely related isomers is instructive.
Table 1: Physicochemical Properties of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene and Key Isomers
| Property | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | 2-(Bromomethyl)-1-fluoro-3-nitrobenzene |
| CAS Number | 946125-65-1[1] | 1958-93-6[2] |
| Molecular Formula | C₇H₅BrFNO₂[1][3] | C₇H₅BrFNO₂[2] |
| Molecular Weight | 234.02 g/mol [1][3] | 234.02 g/mol |
| Appearance | Not specified (likely solid) | Not specified |
| Predicted Density | 1.733 g/cm³[3] | Not specified |
The presence of the bromomethyl group makes this compound a potent lachrymator and alkylating agent, while the fluoronitroaromatic core is a key pharmacophore in modern drug discovery.
Expected Reactivity and Synthetic Utility
The reactivity of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is governed by the interplay of its three key functional groups: the bromomethyl group, the aromatic nitro group, and the fluorine substituent.
The Benzylic Bromide Moiety
The C-Br bond in the bromomethyl group is the primary site of reactivity. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions (SN1 and SN2), making it an excellent electrophile for introducing the 2-fluoro-3-nitrophenylmethyl moiety into a target molecule.[4]
-
Causality: The stability of the benzylic carbocation intermediate (in SN1 pathways) or the accessibility of the benzylic carbon (in SN2 pathways) makes this group significantly more reactive than a simple alkyl bromide. The electron-withdrawing nature of the nitro and fluoro groups on the ring can influence the reaction mechanism, generally favoring an SN2 pathway.
Common transformations include:
-
Alkylation: Reaction with O-, N-, S-, and C-nucleophiles to form ethers, amines, thioethers, and new carbon-carbon bonds, respectively.
-
Fluorination: Can be converted to the corresponding fluoride using nucleophilic fluorinating agents.[5][6][7]
-
Grignard Reagent Formation: While challenging in the presence of the nitro group, under specific conditions, it could form an organometallic species.
The Fluoronitroaromatic Core
The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups. This has two major consequences:
-
Resistance to Electrophilic Aromatic Substitution: The deactivated ring is not amenable to typical electrophilic reactions like Friedel-Crafts alkylation or acylation.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the powerful nitro group, is activated towards displacement by strong nucleophiles. This provides a pathway to introduce alternative functionalities at the C2 position.
The nitro group itself can be readily reduced to an aniline, a cornerstone transformation in the synthesis of many pharmaceutical agents and heterocyclic systems.
Caption: Key reactivity pathways for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.
Role in Medicinal Chemistry and Drug Discovery
The structural motifs within 1-(Bromomethyl)-2-fluoro-3-nitrobenzene are highly valued in drug development.
-
Fluorine in Medicinal Chemistry: The incorporation of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[8][9] It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate lipophilicity to improve cell membrane permeability.[8][10][11]
-
Nitroaromatic Compounds: While sometimes associated with toxicity, the nitro group is a key pharmacophore in many approved drugs and serves as a versatile synthetic handle. Its strong electron-withdrawing nature can be crucial for receptor binding, and its reduction to an amine provides a critical vector for molecular diversification.
This reagent is therefore an attractive building block for synthesizing libraries of complex molecules for screening in oncology, neurology, and infectious disease programs.
Proposed Synthesis Protocol
A plausible synthetic route to 1-(Bromomethyl)-2-fluoro-3-nitrobenzene starts from the commercially available 2-fluoro-3-nitrotoluene. The key transformation is a free-radical bromination of the benzylic methyl group.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-fluoro-3-nitrotoluene in a suitable solvent (e.g., isopropyl acetate or carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents).[12]
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically irradiated with a UV lamp to facilitate the initiation of the radical chain reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the benzylic CH₂Br signal around 4.5-4.8 ppm in the ¹H NMR spectrum is a key diagnostic indicator.
Safety, Handling, and Storage
Trustworthiness: Given the lack of a comprehensive, publicly available Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (CAS 946125-65-1), the following protocols are based on the detailed SDS for the closely related isomer, 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (CAS 1958-93-6) .[2][13] This compound is classified as causing severe skin burns and eye damage. It is imperative to handle the title compound with, at a minimum, the same level of caution. One vendor notes the target compound is corrosive to metals.[14]
GHS Hazard Classification (Inferred):
-
Skin Corrosion/Irritation: Category 1A/1B (Causes severe skin burns and eye damage)[2][13]
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[2][13]
-
Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)[2]
Caption: Safe handling workflow for 1-(Bromomethyl)-2-fluoro-3-nitrobenzene.
Mandatory Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] An eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile), a flame-retardant lab coat, and splash-proof chemical safety goggles and a face shield.[2]
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust.[2] Prevent dust generation during handling. Wash hands thoroughly after use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2] The area should be designated for corrosive materials. Protect from direct sunlight and moisture.
-
First Aid (Based on Isomer Data):
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2][13] Remove all contaminated clothing.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
This technical guide provides a framework for understanding and safely utilizing 1-(Bromomethyl)-2-fluoro-3-nitrobenzene in a research setting. By combining available data with established chemical principles, researchers can leverage the synthetic potential of this valuable building block while adhering to the highest standards of laboratory safety.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. 946125-65-1[1-(bromomethyl)-2-fluoro-3-nitrobenzene 97%]- Jizhi Biochemical [acmec.com.cn]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 946125-65-1|1-(bromomethyl)-2-fluoro-3-nitrobenzene| Ambeed [ambeed.com]
- 13. fishersci.com [fishersci.com]
- 14. chemscene.com [chemscene.com]
